molecular formula C13H17N5O8S2 B041744 Aztreonam-d6 CAS No. 1127452-94-1

Aztreonam-d6

Cat. No. B041744
M. Wt: 441.5 g/mol
InChI Key: WZPBZJONDBGPKJ-XFXAWXATSA-N
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Description

Synthesis Analysis

Aztreonam is synthesized from ceftazidime side chain transformations, leading to its unique monobactam structure. A new synthesis route involves the transformation of the ceftazidime side chain into a carbonyl chloride intermediate, subsequently reacted with trans-3(S)-amino-4-methyl-2-oxo-1-azetidinesulfonic acid, followed by deprotection of the t-butyl group, resulting in aztreonam with an overall yield of 40.6% (Chen & Zhong, 2013).

Molecular Structure Analysis

Aztreonam's molecular structure is characterized by its monobactam ring, which imparts stability against beta-lactamase enzymes produced by many Gram-negative bacteria. This stability is key to its selective activity against such pathogens. The molecular structure analysis and understanding of aztreonam's stability and activity are facilitated by physicochemical approaches and computational chemistry tools (Díaz et al., 2006).

Chemical Reactions and Properties

Aztreonam undergoes reactions typical of beta-lactam antibiotics, engaging in acylation and deacylation processes with bacterial penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis. The electrochemical behavior of aztreonam has been studied, revealing its reduction and oxidation mechanisms at different electrodes, which mimic its metabolic reactions (el-Maali, 1998).

Physical Properties Analysis

The physical properties of aztreonam, such as solubility and stability, are influenced by its molecular structure. For instance, aztreonam is poorly absorbed when administered orally, necessitating intravenous or intramuscular administration for systemic infections. Its physical properties are critical for formulating aztreonam for clinical use and determining its administration routes.

Chemical Properties Analysis

Aztreonam's chemical properties, including its reactivity and interaction with bacterial PBPs, underpin its antibacterial activity. Its unique monobactam structure renders it resistant to hydrolysis by most beta-lactamases produced by Gram-negative bacteria, thereby preserving its efficacy against these pathogens. The drug's selective mechanism of action is attributed to its ability to bind to specific PBPs involved in bacterial cell wall synthesis, leading to bacterial cell lysis and death.

Scientific Research Applications

5. Treatment of Complicated Intra-Abdominal and Urinary Tract Infections

  • Results: Aztreonam in combination with avibactam will be effective in infections caused by many multidrug-resistant aerobic Gram-negative pathogens and the combination could therefore address an unmet medical need .

6. Pharmacokinetics and Pharmacodynamics of Aztreonam

  • Results: Aztreonam has clinically useful potency against aerobic Gram-negative bacteria, including those expressing Ambler class B metallo-β-lactamases. It has no activity against Gram-positive and anaerobic bacteria. The development of novel monocyclic β-lactams with broad activity spectra against MDR Gram-negative bacteria serves to illustrate the importance of this antibiotic class .

7. Treatment of Serious Infections Due to Gram-Negative Bacteria

  • Results: The study found that aztreonam-avibactam has potential for treating serious infections caused by susceptible multidrug-resistant gram-negative bacteria .

8. Dose Selection for Aztreonam-Avibactam

  • Results: The study found that a loading dose plus 3-h maintenance infusions of aztreonam-avibactam in a 3:1 fixed ratio q6h optimizes joint PTA .

properties

IUPAC Name

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8-/t5-,7-/m0/s1/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPBZJONDBGPKJ-XFXAWXATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H](N(C2=O)S(=O)(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aztreonam-d6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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